4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide typically involves multiple steps, starting from thiopheneThe lithiation reactions are usually carried out at low temperatures (e.g., -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale bromination and coupling reactions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation Reagents: n-Butyllithium (n-BuLi) is commonly used for lithiation reactions.
Coupling Reagents: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in various electronic devices.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound can interact with DNA or enzymes, leading to various biological effects. The thiophene ring can also participate in electron transfer processes, contributing to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a similar thiophene core but different substituents, leading to different properties and applications.
5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide: Another thiophene derivative with different substituents, used in various synthetic methodologies.
Uniqueness
4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide is unique due to the presence of both bromine and quinoline moieties, which confer distinct electronic and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H8Br2N2OS |
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Molecular Weight |
412.1 g/mol |
IUPAC Name |
4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8Br2N2OS/c15-8-6-12(20-7-8)14(19)18-11-4-3-10(16)9-2-1-5-17-13(9)11/h1-7H,(H,18,19) |
InChI Key |
COMAHDFDZPXARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC(=CS3)Br)Br |
Origin of Product |
United States |
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